molecular formula C11H17N3O B12461755 3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

Cat. No.: B12461755
M. Wt: 207.27 g/mol
InChI Key: VBNOLQMZGHJCPF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a dimethylamino group, which is a functional group consisting of a nitrogen atom bonded to two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Formation of the Enone: The final step involves the formation of the enone structure through an aldol condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the enone.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar enone structure but with a phenyl group instead of a pyrazole ring.

    3-(Dimethylamino)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one is unique due to the presence of both the dimethylamino group and the pyrazole ring, which can impart distinct chemical and biological properties compared to other enones.

Biological Activity

3-(Dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound belonging to the class of enones. Its structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group and a pyrazole ring, suggests significant biological activity that is currently under investigation. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C10H15N3O\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}

This structure features:

  • A dimethylamino group which may influence its interaction with biological targets.
  • A pyrazole ring , which is known for its role in various biological activities.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Dimethylamino Group : This is accomplished through nucleophilic substitution using dimethylamine.
  • Formation of the Enone Structure : The final step involves an aldol condensation reaction to yield the enone.

The unique combination of functional groups in this compound suggests potential interactions with various biological targets. Initial studies indicate that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.

Interaction Studies

Research has shown that this compound can interact with several biological targets, including:

  • Cyclin-dependent kinases (CDKs) : Compounds similar to this compound have been identified as potent inhibitors of CDKs, which are crucial for cell cycle regulation and are often overactive in cancer cells .

Case Studies and Research Findings

A number of studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Pirali et al. (2019) Investigated derivatives of pyrazole compounds and found that modifications at specific positions significantly affected antiproliferative activity against cancer cell lines.
BenchChem (2024)Reported on the compound's potential reactivity and interactions, emphasizing its role in organic synthesis and possible therapeutic applications.
PubChem Database Compiled data on structural properties and suggested biological activities based on similar compounds.

Antiproliferative Activity

The compound has demonstrated promising antiproliferative activity against various cancer cell lines:

  • IC50 Values : Studies indicate that derivatives exhibit IC50 values in the low nanomolar range against human ovarian SKOV and breast MDA-MB231 cancer cell lines, suggesting significant potency .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(dimethylamino)-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3

InChI Key

VBNOLQMZGHJCPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CN(C)C)C

Origin of Product

United States

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